Gabapentin-d4

Overview

Description

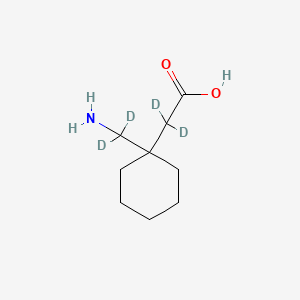

Gabapentin-d4 is a deuterium-labeled analog of Gabapentin (CAS 60142-96-3), a γ-aminobutyric acid (GABA) derivative used clinically to treat epilepsy and neuropathic pain . The deuterium substitution occurs at four hydrogen positions: two in the aminomethyl group and two in the acetic acid moiety, resulting in the molecular formula C₉H₁₃D₄NO₂ and a molecular weight of 175.26 g/mol . Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC/MS/MS) for quantifying Gabapentin in biological matrices such as brain homogenates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabapentin-d4 can be synthesized by incorporating deuterium into the Gabapentin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with deuterated cyclohexanone, the synthesis proceeds through a series of reactions including amination and carboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Analytical Chemistry Applications

Use as Internal Standard in LC-MS/MS:

Gabapentin-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying gabapentin in human plasma. The incorporation of deuterated compounds like this compound improves the sensitivity and specificity of the assay, allowing for more accurate pharmacokinetic studies.

- Study Overview: A study validated an LC-MS/MS method using this compound as an internal standard. It demonstrated that this method could accurately measure gabapentin levels in human plasma with a recovery rate of 74.61% for gabapentin and 77.49% for this compound .

| Parameter | Gabapentin | This compound |

|---|---|---|

| Mean Recovery | 74.61% | 77.49% |

| Precision | 4.67% | N/A |

| Stability (8 days) | 99.23% | 100.44% |

Pharmacokinetic Studies

This compound's role extends to pharmacokinetic studies, where it assists researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of gabapentin.

- Case Study: In a pharmacokinetic study involving human plasma, the use of this compound allowed researchers to establish a reliable correlation between plasma concentration and therapeutic effects, thus aiding in dose optimization for clinical applications .

Clinical Research Applications

Gabapentin has been widely studied for its efficacy in treating various neuropathic pain syndromes and other conditions. The use of this compound enhances the reliability of clinical trials by providing precise measurements of drug levels.

- Clinical Trials: A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with neuropathic pain syndromes when compared to placebo . The precise quantification enabled by this compound helped validate these findings.

| Study Type | Treatment Group | Placebo Group | Pain Score Reduction |

|---|---|---|---|

| Randomized Controlled Trial | Gabapentin (n=153) | Placebo (n=152) | 21% |

Broader Implications in Drug Development

The stable isotope-labeled nature of this compound allows it to be applied in drug development processes beyond just quantification purposes. Its use can facilitate:

- Drug Repositioning: By accurately measuring drug concentrations during clinical trials, researchers can potentially identify new therapeutic uses for existing medications like gabapentin .

- Safety and Efficacy Studies: The ability to monitor drug levels closely can lead to better understanding and management of side effects associated with high-dose treatments, especially in vulnerable populations .

Mechanism of Action

Gabapentin-d4, like Gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits the excitatory influx of calcium ions, thereby reducing neuronal excitability and neurotransmitter release. The compound also modulates the activity of various neurotransmitter systems, including gamma-aminobutyric acid and glutamate .

Comparison with Similar Compounds

The following section compares Gabapentin-d4 with structurally and functionally related compounds, including deuterated derivatives, impurities, and metabolites.

Deuterated Derivatives of Gabapentin

Key Differences :

- Gabapentin-d6 HCl contains six deuterium atoms and a hydrochloride salt, enhancing its solubility for in vivo studies .

- Gabapentin Lactam-d6 is a deuterated lactam derivative used to monitor degradation products during drug formulation stability testing .

Gabapentin Impurities and Related Compounds

Key Differences :

- EP Impurity B is a potassium salt of 1-cyanocyclohexaneacetic acid, critical for assessing purity during manufacturing .

Analytical and Functional Comparisons

Mass Spectrometry Signatures

- This compound : MRM transition m/z 176.2 → 141.0 .

- Non-deuterated Gabapentin: MRM transition m/z 172.2 → 137.0 . The 4 Da mass shift in this compound avoids spectral overlap, ensuring precise quantification in biological samples .

Pharmacological Activity

- In contrast, Gabapentin-d6 HCl may exhibit altered pharmacokinetics (e.g., absorption rate) due to deuterium’s kinetic isotope effect .

Biological Activity

Gabapentin-d4 is a deuterated form of gabapentin, a medication primarily used for neuropathic pain and as an anticonvulsant. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various conditions, and relevant research findings.

Gabapentin is structurally related to gamma-aminobutyric acid (GABA) but does not directly bind to GABA receptors. Instead, it exerts its effects primarily by binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels. This interaction inhibits the release of excitatory neurotransmitters, which is crucial in managing conditions like neuropathic pain and epilepsy .

Comparison of Gabapentin and this compound

| Property | Gabapentin | This compound |

|---|---|---|

| Molecular Weight | 171.24 g/mol | 175.30 g/mol |

| Mechanism of Action | Inhibits excitatory neurotransmitter release | Similar mechanism with isotopic labeling |

| Bioavailability | 27-60% | Expected to be similar |

| Half-life | 5-7 hours | Expected to be similar |

Pharmacokinetics and Pharmacodynamics

This compound shares similar pharmacokinetic properties with gabapentin, including absorption via system L amino acid transporters and renal excretion. The half-life is approximately 5-7 hours, with peak plasma concentrations occurring 2-3 hours after administration .

Key Findings on Pharmacodynamics

- This compound may enhance the understanding of gabapentin's mechanisms due to its isotopic labeling, allowing for improved tracking in metabolic studies.

- Studies indicate that gabapentin reduces pain responses in various animal models, suggesting that this compound could also exhibit similar analgesic properties .

Clinical Efficacy

Gabapentin has been extensively studied for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. Clinical trials have shown significant improvements in pain relief and quality of life among patients treated with gabapentin across various indications.

Case Studies

- Neuropathic Pain : A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo (P<0.05) over an 8-week period .

- Anxiety Disorders : Gabapentin has shown efficacy in reducing anxiety symptoms across multiple studies, with a notable reduction in scores for generalized anxiety disorder .

Research Findings

Recent studies have explored the potential genetic markers influencing the efficacy of gabapentin treatment. A study identified specific single nucleotide polymorphisms (SNPs) that correlated with positive responses to gabapentin in patients with chronic pelvic pain. These genetic variations may affect gabapentin's binding affinity to calcium channels, thereby impacting therapeutic outcomes .

Q & A

Basic Research Questions

Q. How should researchers design experiments using Gabapentin-d4 as an internal standard in pharmacokinetic studies?

- Methodological Answer :

- Define controlled variables (e.g., biological matrix, temperature, pH) and validate their stability under experimental conditions .

- Use a double-blind design to minimize bias, with this compound concentrations calibrated against unlabeled Gabapentin in control groups .

- Validate methods via spike-and-recovery tests to assess matrix effects and ionization efficiency in mass spectrometry .

Q. What analytical techniques are optimal for characterizing this compound purity and isotopic enrichment?

- Methodological Answer :

- Employ NMR spectroscopy (e.g., H-NMR) to confirm deuterium incorporation at specific positions .

- Pair high-resolution mass spectrometry (HRMS) with isotope ratio analysis to quantify isotopic purity (>98% deuterium enrichment is typical for reliable tracer studies) .

- Validate chromatographic separation using HPLC-UV or LC-MS with deuterated analogs to resolve co-elution issues .

Q. How can researchers ensure reproducibility when synthesizing this compound?

- Methodological Answer :

- Document reaction conditions (e.g., solvent, catalyst, deuterium source) in detail, adhering to protocols from peer-reviewed syntheses .

- Characterize intermediates via FT-IR and melting point analysis to confirm structural integrity at each step .

- Share synthetic protocols in supplementary materials with raw spectral data to enable replication .

Advanced Research Questions

Q. How can isotopic effects from deuterium substitution impact this compound’s metabolic stability in vitro?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies comparing this compound and unlabeled Gabapentin in hepatic microsomal assays .

- Use computational modeling (e.g., DFT calculations) to predict deuterium’s impact on bond dissociation energies and metabolic pathways .

- Validate findings with stable isotope tracing in cell cultures to track metabolite formation .

Q. How should researchers resolve contradictions in pharmacokinetic data when using this compound across different biological matrices?

- Methodological Answer :

- Perform matrix effect studies to assess ionization suppression/enhancement in LC-MS workflows (e.g., plasma vs. cerebrospinal fluid) .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., protein binding, lipid content) .

- Cross-validate results using orthogonal techniques (e.g., radioisotope labeling vs. deuterium tracing) .

Q. What strategies are effective for statistically analyzing inter-laboratory variability in this compound quantification?

- Methodological Answer :

- Use ANOVA to compare inter-lab variability, with error bars representing standard deviation across replicates .

- Implement Bland-Altman plots to visualize systematic biases between laboratories .

- Standardize calibration curves using certified reference materials (CRMs) to minimize instrumental drift .

Q. How can this compound be integrated into cross-disciplinary neurochemical studies (e.g., neurotransmitter interaction analysis)?

- Methodological Answer :

- Combine microdialysis with this compound infusion to track real-time blood-brain barrier penetration .

- Pair PET imaging (using C-labeled analogs) and deuterium tracing to correlate pharmacokinetics with receptor occupancy .

- Analyze data using pharmacokinetic-pharmacodynamic (PK-PD) modeling to link exposure to therapeutic outcomes .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply to human studies involving this compound?

- Methodological Answer :

- Obtain IRB approval and informed consent, disclosing risks of deuterated compound administration .

- Adhere to ICH Guidelines for clinical trials, including safety monitoring for isotopic toxicity (e.g., rare metabolic byproducts) .

- Publish anonymized raw data in repositories like ClinicalTrials.gov to enhance transparency .

Q. Data Presentation and Reproducibility

Q. How should researchers present isotopic tracing data for this compound in publications?

- Methodological Answer :

Properties

IUPAC Name |

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661990 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-20-6 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.